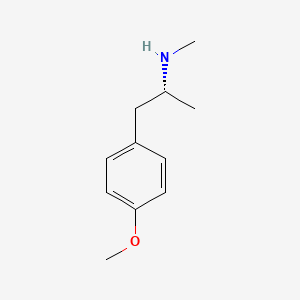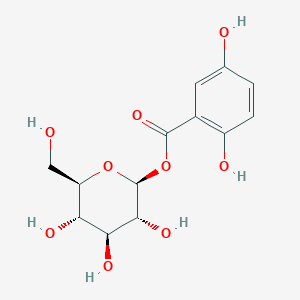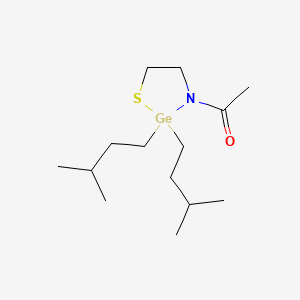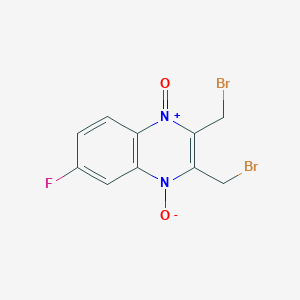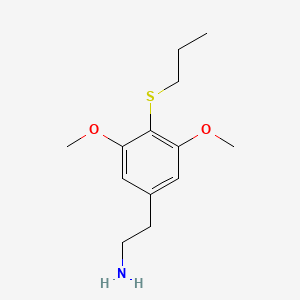
Thioproscaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioproscaline, also known as 3,5-dimethoxy-4-propylthio phenethylamine, is a lesser-known psychedelic drug. It is the 4-propylthio analog of mescaline and was first synthesized by Alexander Shulgin. In his book “Phenethylamines I Have Known And Loved” (PiHKAL), Shulgin lists the dosage range as 20–25 mg and the duration as 10–15 hours. This compound is known to cause closed-eye visuals, slight open-eye visuals, and a body load .
Méthodes De Préparation
Thioproscaline is synthesized through a series of chemical reactions involving the introduction of a propylthio group to the phenethylamine structure. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenethylamine.
Thioether Formation: The propylthio group is introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the aromatic ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Thioproscaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the propylthio group, reverting to a simpler phenethylamine structure.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propylthio positions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenethylamines .
Applications De Recherche Scientifique
Thioproscaline has been studied primarily for its psychedelic properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in the study of phenethylamine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for potential therapeutic uses in treating mental health disorders, although data is limited.
Industry: Limited industrial applications due to its status as a controlled substance.
Mécanisme D'action
Thioproscaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The exact molecular pathways involved are not fully understood, but it is believed to involve modulation of the serotonin system similar to other psychedelic compounds .
Comparaison Avec Des Composés Similaires
Thioproscaline is similar to other psychedelic phenethylamines such as:
Mescaline: The parent compound, known for its use in traditional rituals and its psychedelic effects.
Proscaline: Another analog of mescaline with a similar structure but different substituents.
Thiomescaline: A thioether analog of mescaline, similar to this compound but with different alkyl groups.
This compound is unique due to its specific propylthio substitution, which alters its pharmacological properties and duration of action compared to other similar compounds .
Propriétés
Numéro CAS |
90109-55-0 |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
2-(3,5-dimethoxy-4-propylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-3H3 |
Clé InChI |
BQFDSMXQCJFKCH-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=C(C=C1OC)CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



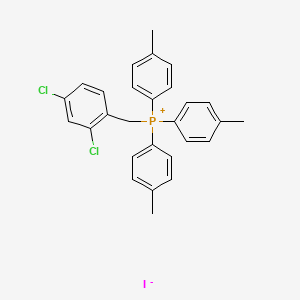
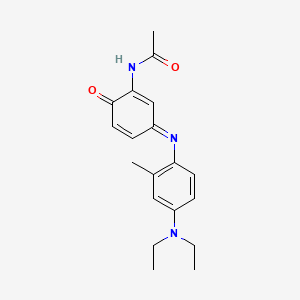

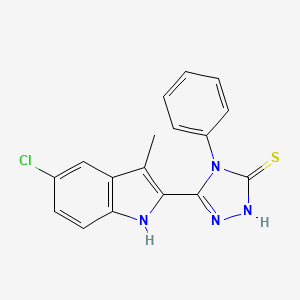
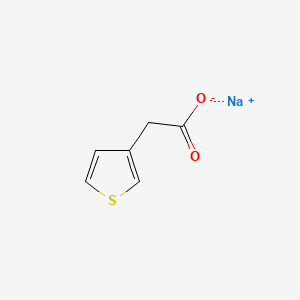
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)

